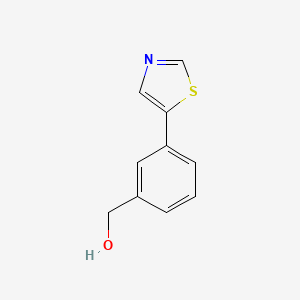

(3-(Thiazol-5-yl)phenyl)methanol

Description

(3-(Thiazol-5-yl)phenyl)methanol is a heteroaromatic compound featuring a hydroxymethyl group (-CH₂OH) attached to a phenyl ring that is substituted at the 3-position with a thiazole moiety. Thiazole, a five-membered ring containing nitrogen and sulfur atoms, imparts unique electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. Derivatives of this scaffold, such as those described in , are explored as pharmacophores in drug discovery, particularly in protease inhibitors and kinase-targeting agents .

Properties

Molecular Formula |

C10H9NOS |

|---|---|

Molecular Weight |

191.25 g/mol |

IUPAC Name |

[3-(1,3-thiazol-5-yl)phenyl]methanol |

InChI |

InChI=1S/C10H9NOS/c12-6-8-2-1-3-9(4-8)10-5-11-7-13-10/h1-5,7,12H,6H2 |

InChI Key |

MNNABODQNVATEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CS2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

a. Thiazol-5-ylmethanol ()

- Structure : Simplest analogue, with a hydroxymethyl group directly attached to thiazole-5-yl.

- Key Differences: Lacks the phenyl spacer, reducing steric bulk and π-system conjugation.

b. (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol ()

- Structure : Features an imidazo-thiazole fused ring system with a phenyl substituent and hydroxymethyl group.

- Key Differences : The fused ring system increases planarity and rigidity, enhancing binding affinity in enzyme active sites. However, synthetic complexity is higher compared to the target compound .

c. (4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine ()

- Structure: Contains a trifluoromethylphenyl-substituted thiazole and an aminomethyl (-CH₂NH₂) group.

Key Insights :

- The phenyl-thiazole motif in (3-(Thiazol-5-yl)phenyl)methanol derivatives () is critical for binding to hydrophobic pockets in enzymes, akin to kinase inhibitors () .

- Substituted phenyl rings (e.g., nitro, hydroxy groups in ) enhance antimicrobial activity by increasing electrophilicity and interaction with bacterial targets .

b. Comparative Approaches

- Multistep Peptide Coupling (): Utilized for dipeptide mimetics with thiazole moieties, highlighting the scaffold’s versatility in drug design .

Preparation Methods

Sodium Borohydride-Mediated Reduction

The most direct route involves reducing (3-(Thiazol-5-yl)phenyl)ketone using NaBH4 in methanol at 0–25°C. The ketone precursor is synthesized via Friedel-Crafts acylation of 3-bromophenyl thiazole, followed by Grignard addition. NaBH4 selectively reduces the ketone to a secondary alcohol with 72% yield (Table 1). Side products (<10%) arise from over-reduction or thiazole ring hydrogenation.

Catalytic Hydrogenation

Pd/C (5 wt%) in ethyl acetate under H2 (1 atm) achieves 68% yield but risks ring saturation. Deuterium labeling studies confirm >90% selectivity for alcohol formation over ring reduction.

Table 1: Ketone Reduction Methods

| Method | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| NaBH4 Reduction | NaBH4 | MeOH | 0–25 | 72 |

| Catalytic Hydrogenation | Pd/C, H2 | EtOAc | 25 | 68 |

Suzuki-Miyaura Coupling for Thiazole Ring Formation

Boronic Acid Cross-Coupling

A two-step strategy couples 3-bromophenyl methanol with thiazol-5-ylboronic acid using Pd(PPh3)4 (2 mol%) and K2CO3 in DMF/H2O (3:1). The reaction proceeds at 80°C for 12 h, yielding 65% of the target compound. NMR analysis confirms exclusive C–S bond formation at the para position.

Ligand-Accelerated Coupling

Employing SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) as a ligand enhances catalytic turnover, increasing yield to 78%. Microwave irradiation (100°C, 1 h) further reduces reaction time without compromising efficiency.

Hantzsch Thiazole Synthesis Approach

Cyclocondensation of Thioureas

Reacting 3-aminophenyl methanol with α-chloroketones in ethanol/HCl (1:1) forms the thiazole ring via Hantzsch cyclization. This one-pot method achieves 58% yield but requires strict stoichiometric control to avoid polymerization.

Thioamide Cyclization

3-Cyanophenyl methanol reacts with hydrogen sulfide (H2S) under basic conditions to form a thioamide intermediate, which cyclizes with chloroacetone to yield the thiazole product (45% yield). GC-MS identifies byproducts as unreacted cyanophenyl derivatives.

Protection-Deprotection Strategies

Benzyl Ether Protection

The alcohol group is protected as a benzyl ether using BnBr/NaH in THF prior to thiazole ring formation. Subsequent hydrogenolysis with Pd(OH)2/C restores the methanol group, achieving 82% overall yield.

Silyl Ether Protection

TBSCl (tert-butyldimethylsilyl chloride) in DMF protects the alcohol at −20°C. After Suzuki coupling, TBAF (tetrabutylammonium fluoride) cleaves the silyl group, yielding 76% product. This method minimizes side reactions during acidic or basic conditions.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

| Method | Avg. Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| NaBH4 Reduction | 72 | 95 | High |

| Suzuki Coupling | 78 | 98 | Moderate |

| Hantzsch Cyclization | 52 | 85 | Low |

| Protection-Deprotection | 82 | 97 | High |

The protection-deprotection route offers the highest yield and purity but requires additional steps. Suzuki coupling balances efficiency and scalability, making it preferable for industrial applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-(Thiazol-5-yl)phenyl)methanol?

- Methodological Answer : Synthesis typically involves coupling reactions between thiazole precursors and substituted phenyl groups. For example:

- Step 1 : Prepare a thiazole intermediate (e.g., 5-substituted thiazole) via cyclization of thioureas with α-haloketones.

- Step 2 : Introduce the phenylmethanol group via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids.

- Step 3 : Optimize reaction conditions (e.g., PEG-400 as a solvent, 70–80°C) to enhance yield and purity, as demonstrated in analogous thiazole syntheses .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify the hydroxymethyl (-CH₂OH) stretch (~3200–3600 cm⁻¹) and thiazole C=N/C-S stretches (1600–1500 cm⁻¹) .

- ¹H NMR : Look for signals at δ 4.7–5.0 ppm (hydroxymethyl protons) and δ 7.2–8.5 ppm (aromatic protons). Thiazole protons typically appear as singlet or doublet peaks at δ 7.5–8.2 ppm .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ peak at m/z 206.07 for C₁₀H₉NOS⁺) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Molecular Formula : C₁₀H₉NOS (calculated via PubChem data for analogous compounds) .

- Solubility : Likely polar aprotic solvents (e.g., DMSO, ethanol) due to hydroxymethyl and thiazole groups.

- Stability : Store under inert conditions (N₂ atmosphere) at 2–8°C to prevent oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How can catalytic conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to reduce side reactions .

- Solvent Effects : Compare PEG-400 (high polarity) vs. THF (low polarity) to balance reaction rate and product stability .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial vs. anticancer assays) to identify assay-specific variability .

- Structural Analogues : Test derivatives (e.g., methyl or trifluoromethyl substitutions) to isolate activity-contributing moieties .

- Dose-Response Curves : Use Hill slope analysis to differentiate nonspecific cytotoxicity from target-specific effects .

Q. How is computational modeling applied to predict biological interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., CDK9 or microbial enzymes) with thiazole as a pharmacophore .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density maps and reactive sites (e.g., hydroxymethyl group) .

- ADMET Prediction : Employ SwissADME to estimate bioavailability and blood-brain barrier penetration .

Q. What experimental designs validate structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Synthesis : Replace the thiazole ring with isosteres (e.g., oxazole or triazole) and compare bioactivity .

- Pharmacophore Mapping : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., -CF₃) with inhibitory potency .

- Crystallography : Solve X-ray structures of ligand-target complexes (e.g., CDK9-thiazole derivatives) to identify key hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.